molecular formula C12H14O3 B3099272 2-(Methoxymethyl)-1-phenylcyclopropane-1-carboxylic acid CAS No. 1353505-26-6

2-(Methoxymethyl)-1-phenylcyclopropane-1-carboxylic acid

Cat. No.: B3099272
CAS No.: 1353505-26-6
M. Wt: 206.24 g/mol
InChI Key: AKJQYQQOUSQYDX-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1-phenylcyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a methoxymethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-1-phenylcyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a phenyl-substituted alkene, using a methoxymethylating agent. The reaction conditions typically include the use of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or aldehydes.

Scientific Research Applications

2-(Methoxymethyl)-1-phenylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and use in drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Methoxymethyl)-1-phenylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to desired therapeutic outcomes or other effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethyl)benzoic acid
  • 2-(Methoxymethyl)phenylboronic acid
  • 2-(Methoxymethyl)-1,4-benzenediamine

Uniqueness

2-(Methoxymethyl)-1-phenylcyclopropane-1-carboxylic acid is unique due to its cyclopropane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

2-(methoxymethyl)-1-phenylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-8-10-7-12(10,11(13)14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJQYQQOUSQYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC1(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methoxymethyl)-1-phenylcyclopropane-1-carboxylic acid
Reactant of Route 2
2-(Methoxymethyl)-1-phenylcyclopropane-1-carboxylic acid
Reactant of Route 3
2-(Methoxymethyl)-1-phenylcyclopropane-1-carboxylic acid
Reactant of Route 4
2-(Methoxymethyl)-1-phenylcyclopropane-1-carboxylic acid
Reactant of Route 5
2-(Methoxymethyl)-1-phenylcyclopropane-1-carboxylic acid
Reactant of Route 6
2-(Methoxymethyl)-1-phenylcyclopropane-1-carboxylic acid

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